molecular formula C16H21N3O3 B2642866 tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate CAS No. 1603067-54-4

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2642866
CAS No.: 1603067-54-4
M. Wt: 303.362
InChI Key: XYSKIRJLAHQPQT-UHFFFAOYSA-N
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Description

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the synthesis may involve steps such as alkylation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the principles of scale-up synthesis apply. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques. Industrial production may also involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The spiro linkage provides a rigid and unique three-dimensional structure that can enhance binding affinity and specificity. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • 2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure can enhance the compound’s stability, rigidity, and ability to interact with biological targets in a specific manner. Compared to similar compounds, it may offer improved pharmacokinetic properties and reduced off-target effects.

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-8-5-16(6-9-19)11-4-7-17-10-12(11)18-13(16)20/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSKIRJLAHQPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=NC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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